molecular formula C2H4BrClO2S B1282765 2-Bromoethanesulfonyl chloride CAS No. 54429-56-0

2-Bromoethanesulfonyl chloride

Cat. No.: B1282765
CAS No.: 54429-56-0
M. Wt: 207.47 g/mol
InChI Key: FPJOBRDFPQKHLI-UHFFFAOYSA-N
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Description

2-Bromoethanesulfonyl chloride is a useful research compound. Its molecular formula is C2H4BrClO2S and its molecular weight is 207.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical Mechanism in Organic Chemistry

2-Bromoethanesulfonyl bromide, a compound closely related to 2-bromoethanesulfonyl chloride, has been used in the study of radical mechanisms in organic chemistry. It reacts with specific hydrocarbons like tricyclo[4.1.0.02,7]heptane and its derivatives, leading to products having a norpinane structure. These reactions are useful in exploring anti and syn addition mechanisms across central bicyclobutane bonds. Further chemical treatments of these products can lead to the formation of vinyl sulfones, highlighting the versatility of 2-bromoethanesulfonyl compounds in complex organic syntheses (Kostryukov & Masterova, 2020).

Bioelectrochemical Systems

2-Bromoethanesulfonate (BES), structurally similar to this compound, has been studied for its effects in bioelectrochemical systems, especially in microbial fuel cells (MFCs). It acts as a chemical inhibitor for methanogenesis in these systems. Research has shown that BES degradation is possible under aerobic conditions, such as in MFCs, and is associated with the release of bromide into the medium. This degradation process is significant in understanding the long-term effectiveness of BES in microbial fuel cells and the role of specific microbial genera like Pseudomonas and Alcaligenes (Rago, Guerrero, Baeza, & Guisasola, 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds using this compound derivatives has been explored in various studies. For instance, 1-bromoethene-1-sulfonyl fluoride, a compound containing a sulfonyl fluoride group, was synthesized for use in the regioselective construction of 5-sulfonylfluoro isoxazoles. This demonstrates the potential of this compound derivatives in creating complex molecules with specific functional groups, which can be of significant interest in medicinal chemistry and material sciences (Leng & Qin, 2018).

Environmental Microbiology

In environmental microbiology, 2-bromoethanesulfonate has been investigated for its impact on bacterial communities, particularly in cultures that reductively dechlorinate trichloroethene. This research provides insights into how BES influences bacterial community structure and the dechlorination process, offering valuable information for environmental bioremediation strategies (Chiu & Lee, 2001).

Safety and Hazards

2-Bromoethanesulfonyl chloride is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Skin Corr. 1B, and STOT SE 3 . It is dangerous and can cause harm if inhaled, ingested, or comes into contact with skin . It can also cause skin corrosion and serious eye damage .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromoethanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes such as proteases and kinases. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic groups in proteins, such as thiols and amines. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific target and context .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and metabolic flux, ultimately affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This alkylation can lead to the inhibition of enzyme activity by blocking the active site or inducing conformational changes. Additionally, the compound can modify transcription factors and other regulatory proteins, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s effects on cellular function and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects, such as cell death and tissue damage, can occur at high doses. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound can undergo phase I metabolism, involving oxidation, reduction, and hydrolysis reactions, to form more polar metabolites. These metabolites can then undergo phase II metabolism, involving conjugation reactions such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion. The interactions with specific enzymes and cofactors in these pathways are critical for understanding the compound’s pharmacokinetics and dynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and function. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and optimizing its use in research .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, and nucleus. This localization can affect its activity and function, as well as its interactions with target proteins. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations .

Properties

IUPAC Name

2-bromoethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrClO2S/c3-1-2-7(4,5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJOBRDFPQKHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541842
Record name 2-Bromoethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54429-56-0
Record name 2-Bromoethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54429-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54429-56-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reactivity of 2-bromoethanesulfonyl chloride compare to 2-chloroethanesulfonyl chloride in reactions involving base-induced elimination?

A: The research indicates that this compound (15) preferentially undergoes elimination reactions in the presence of a base, leading to the formation of ethenesulfonyl chloride (11) []. This suggests that the bromine atom, being a better leaving group than chlorine, facilitates the elimination pathway. A similar reaction with 2-chloroethanesulfonyl chloride could be expected, but the rate of elimination might be slower due to the lower leaving group ability of chlorine.

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